3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride
Overview
Description
“3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride” is a chemical compound with the CAS number 1803586-18-6 . It has a molecular weight of 303.03 and a molecular formula of C8H14BrCl2N3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.03 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available data .Scientific Research Applications
Heterocyclic Amplifiers of Phleomycin : A study by Barlin & Ireland (1984) explored the preparation of 1H-imidazo[4,5-b]pyrazines and their reactions. These compounds showed slight activity as amplifiers of phleomycin, indicating potential use in enhancing the efficacy of this antibiotic (Barlin & Ireland, 1984).
Synthesis of 3-Pyrazinyl-Imidazo[1,2-a]Pyridines : Collins et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines. This represents a new approach in the synthesis of these compounds, potentially useful in various chemical applications (Collins et al., 2010).
Antibacterial Activity of Imidazo[1,2-a]pyridines : Althagafi & Abdel‐Latif (2021) synthesized a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives. These compounds, incorporating various ring systems, demonstrated remarkable antibacterial activities, suggesting their potential use in developing new antibiotics (Althagafi & Abdel‐Latif, 2021).
Bronchodilator Properties : A study by Bonnet et al. (1998) identified 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile, SCA40, as a potent new bronchodilator. This discovery is significant for respiratory medicine, highlighting the potential of imidazo[1,2-a]pyrazine derivatives in treating conditions like asthma (Bonnet et al., 1998).
Antiulcer Agents : Kaminski et al. (1987) investigated the relationship between structure, antiulcer activity, and toxicity of imidazo[1,2-a]pyridines. They identified several analogs with a combination of antisecretory and cytoprotective activity, which could be beneficial in developing antiulcer medication (Kaminski et al., 1987).
Uterine-Relaxing and Antibronchospastic Properties : Sablayrolles et al. (1984) synthesized imidazo[1,2-alpha]pyrazine derivatives showing in vitro uterine-relaxing and in vivo antibronchospastic activities. This suggests potential medical applications in conditions requiring smooth muscle relaxation (Sablayrolles et al., 1984).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.2ClH/c1-5-7(9)12-4-3-10-6(2)8(12)11-5;;/h6,10H,3-4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAOEFFPQRJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=C(N2CCN1)Br)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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